(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid
Description
Molecular Architecture and Isomerism
(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid exhibits a complex molecular architecture characterized by multiple functional groups and stereocenters that define its chemical identity. The compound possesses the molecular formula C11H15NO3 with a molecular weight of 209.24 g/mol. The structural framework consists of a propanoic acid backbone containing a chiral carbon center at position 2, which bears a dimethylamino substituent, while position 3 features a benzyl side chain containing a para-hydroxyphenyl group.
The stereochemical configuration of this compound is designated as (2S), indicating the absolute configuration at the chiral center follows the S-configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical designation distinguishes it from potential enantiomeric forms and represents a critical structural feature that influences biological activity and chemical behavior. The presence of the single chiral center means that the compound can exist as two enantiomers, with the (2S)-form being the naturally occurring L-configuration analog.
The molecular architecture can be systematically described through its International Union of Pure and Applied Chemistry name: this compound. The structural representation through Simplified Molecular Input Line Entry System notation appears as CN(C)C@@HC(=O)O, which clearly indicates the stereochemical arrangement and connectivity patterns. This compound belongs to the broader class of tyrosine derivatives, specifically classified as N,N-dimethyltyrosine, representing a tertiary amine modification of the natural amino acid tyrosine.
Table 1: Molecular Descriptors and Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| International Chemical Identifier | InChI=1S/C11H15NO3/c1-12(2)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15)/t10-/m0/s1 |
| International Chemical Identifier Key | WJJGAKCAAJOICV-JTQLQIEISA-N |
| Chemical Abstracts Service Number | 17350-74-2 |
Functional Group Reactivity and Stability
The reactivity profile of this compound is governed by the presence of multiple functional groups that exhibit distinct chemical behaviors under various conditions. The dimethylamino group represents a tertiary amine functionality that significantly alters the compound's basicity compared to primary amino acids. This tertiary amine group exhibits reduced nucleophilicity compared to primary amines due to steric hindrance from the two methyl substituents, which affects its participation in nucleophilic substitution reactions and complexation behaviors.
The para-hydroxyphenyl moiety contributes significantly to the compound's reactivity through its phenolic hydroxyl group. This functional group exhibits characteristic phenolic behavior, including the ability to undergo electrophilic aromatic substitution reactions at positions ortho to the hydroxyl group. The hydroxyl group functions as a strong π-donor, activating the aromatic ring toward electrophilic attack and stabilizing resulting carbocations through resonance effects. The phenolic hydroxyl group also participates in hydrogen bonding interactions and can undergo oxidation reactions to form quinone derivatives under appropriate conditions.
The carboxylic acid functionality provides typical carboxyl group reactivity, including acid-base equilibria, esterification reactions, and amide bond formation. The proximity of the dimethylamino group to the carboxyl functionality creates an intramolecular charge interaction that influences the compound's acid-base properties and conformational preferences. The stability of the compound under various conditions depends on the preservation of these functional groups, with the phenolic hydroxyl being particularly susceptible to oxidative degradation.
Storage stability studies indicate that amino acid derivatives containing aromatic hydroxyl groups require specific storage conditions to maintain structural integrity. The compound demonstrates stability under refrigerated conditions at negative four degrees Celsius for short-term storage and negative twenty degrees Celsius for extended periods. Temperature-dependent degradation pathways primarily involve oxidation of the phenolic hydroxyl group and potential decarboxylation under extreme conditions.
Physicochemical Properties (Solubility, pKa, LogP)
The physicochemical properties of this compound reflect the combined influences of its multiple functional groups and molecular architecture. The compound's solubility characteristics are governed by the balance between hydrophilic and lipophilic structural elements, including the ionic carboxyl group, the polar hydroxyl functionality, and the lipophilic aromatic ring system. The presence of the dimethylamino group adds additional complexity to solubility predictions due to its ability to exist in protonated and non-protonated forms depending on solution pH.
Properties
IUPAC Name |
2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJGAKCAAJOICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929505 | |
| Record name | N,N-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17350-74-2, 13664-49-8 | |
| Record name | NSC45512 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis typically proceeds through the following stages:
Formation of the 4-hydroxyphenyl intermediate:
The initial step involves the preparation of a hydroxyphenyl-containing intermediate, often derived from 4-aminophenol or L-tyrosine derivatives. For example, 4-aminophenol can be reacted with methyl acrylate or acrylic acid under reflux conditions to yield intermediates such as N-(4-hydroxyphenyl)-β-alanine methyl ester or related β-amino acid derivatives. These intermediates serve as the backbone for further functionalization.Introduction of the dimethylamino group:
The dimethylamino moiety is introduced via nucleophilic substitution or reductive amination reactions. A common approach involves reacting the intermediate with dimethylamine or its derivatives under controlled conditions to install the dimethylamino substituent at the α-position relative to the carboxylic acid group.Formation of the propanoic acid backbone:
The propanoic acid structure is established through organic transformations such as Michael addition or aldol condensation, depending on the starting materials. Esterification and hydrolysis steps are often employed to convert esters into the free acid form, ensuring the correct stereochemistry at the 2-position (S-configuration) is maintained.Purification and isolation:
The final compound is typically purified by chromatographic techniques such as column chromatography, yielding the free base or salt forms with high enantiomeric purity. For example, the free base form of (S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanamide was obtained in 70% yield after column chromatography.
Industrial Production Considerations
Industrial synthesis optimizes reaction parameters to maximize yield, purity, and cost-effectiveness:
Catalysts and solvents:
Catalytic amounts of acids (e.g., sulfuric acid or glacial acetic acid) are used to facilitate esterification and condensation reactions. Solvents such as methanol, 2-propanol, or methylene dichloride are selected based on solubility and reaction kinetics.Temperature control:
Reflux conditions are commonly employed to drive reactions to completion, particularly in condensation and esterification steps.Multi-step synthesis:
Industrial processes often integrate steps such as hydrazide formation, hydrazone condensation, and heterocyclic ring formation to produce derivatives or intermediates closely related to the target compound, allowing for structural modifications and improved biological activity.
Reaction Types and Conditions
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Nucleophilic substitution | Dimethylamine, base or acidic catalyst | Introduction of dimethylamino group |
| Esterification | Methanol, sulfuric acid (catalytic) | Formation of methyl esters from carboxylic acids |
| Condensation | Carbonyl compounds, hydrazides, glacial acetic acid | Formation of hydrazones, heterocyclic derivatives |
| Chromatography | Silica gel, solvents (e.g., CMA-80/CHCl3 gradient) | Purification and isolation of free base or salts |
Research Findings on Synthesis
Isomerism and stereochemistry:
The compound exhibits stereoisomerism due to restricted rotation around the CONH bond in hydrazone intermediates, with the Z-isomer predominating. NMR studies reveal mixtures of E/Z isomers in related hydrazone compounds, indicating the importance of controlling stereochemistry during synthesis.Yield and purity:
Yields for intermediate amides such as (S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanamide can reach approximately 70% after chromatographic purification, demonstrating the efficiency of the synthetic protocols.Structural versatility:
Condensation reactions with various aldehydes and ketones allow the generation of a wide range of derivatives, including oxadiazoles, dimethylpyrazoles, and dimethylpyrroles, expanding the chemical space accessible from the core amino acid structure.
Summary Table of Preparation Methods
| Step | Starting Material(s) | Reaction Type | Conditions | Notes |
|---|---|---|---|---|
| Hydroxyphenyl intermediate | 4-Aminophenol + methyl acrylate | Michael addition/esterification | Reflux in 2-propanol or water | Forms N-(4-hydroxyphenyl)-β-alanine methyl ester |
| Dimethylamino group introduction | Hydroxyphenyl intermediate + dimethylamine | Nucleophilic substitution | Controlled temperature, catalyst | Installation of dimethylamino at α-position |
| Propanoic acid backbone formation | Various carbonyl compounds | Aldol condensation, esterification | Acid catalysis, reflux | Establishes propanoic acid structure |
| Purification | Crude product | Column chromatography | Silica gel, solvent gradient | Obtains enantiopure free base or salt |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Both the dimethylamino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can lead to the formation of an alcohol.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The dimethylamino group can engage in nucleophilic substitutions, making it useful for synthesizing more complex molecules.
- Oxidation and Reduction Reactions: The hydroxy group can be oxidized to yield ketones or aldehydes, while reduction can modify functional groups for different applications.
Enzyme Interactions
Research indicates that (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid interacts with cytochrome P450 enzymes, influencing metabolic processes through modulation of enzyme activity. This interaction is pivotal in pharmacokinetics and drug metabolism.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives of this compound against multidrug-resistant pathogens. For example:
- Compounds derived from 3-((4-hydroxyphenyl)amino)propanoic acid exhibited significant activity against the ESKAPE group pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
- The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 64 µg/mL depending on the specific derivative and pathogen tested .
Potential Therapeutics
The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that derivatives can reduce cell viability in cancer cell lines while sparing non-cancerous cells, indicating selective cytotoxicity .
Antioxidant Properties
Some derivatives have demonstrated promising antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .
Production of Chemical Products
In industrial settings, this compound is utilized in the production of various chemicals and materials due to its stability and reactivity under optimized conditions.
Antimicrobial Activity Study
A study published in Molecules evaluated the antimicrobial efficacy of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against clinically relevant pathogens. The results indicated that certain derivatives showed potent activity against resistant strains, highlighting their potential as new antimicrobial agents .
Antioxidant and Anticancer Research
Research focused on the antioxidant properties of specific derivatives demonstrated significant cytotoxic effects on A549 lung cancer cells while exhibiting low toxicity towards normal Vero cells. This suggests that these compounds could serve as scaffolds for developing new anticancer drugs .
Mechanism of Action
The mechanism by which (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared below with key analogs (Table 1), focusing on substituent effects, molecular properties, and biological relevance.
Table 1: Structural and Functional Comparison
N-Acetyl-L-tyrosine
- Structural Differences: The acetylamino group replaces the dimethylamino group, reducing basicity (pKa ~8–9 vs. ~10 for dimethylamino).
- Functional Impact: Acetylation blocks the amino group, making it inert in peptide bond formation. This derivative is commonly used in peptide synthesis to prevent undesired reactions .
- Physicochemical Properties : Higher polarity (logP ~0.5) compared to the target compound, limiting membrane permeability.
Boc-Tyr-OH
- Structural Differences: The tert-butoxycarbonyl (Boc) group protects the amino group, increasing steric bulk.
- Functional Impact: Used in solid-phase peptide synthesis to prevent racemization. The Boc group is cleaved under acidic conditions, whereas the dimethylamino group in the target compound remains stable .
L-Tyrosine
- Structural Differences: The amino group at C2 lacks alkylation, making it more hydrophilic.
- Functional Impact: Serves as a precursor for dopamine and melanin.
N-(Butylsulfonyl)-L-tyrosine
- Structural Differences: A butylsulfonyl group replaces the dimethylamino moiety.
- Functional Impact : The sulfonamide group increases acidity (pKa ~5–6) and may confer resistance to enzymatic degradation, relevant in protease inhibitor design .
Neurotransmitter Mimicry
The dimethylamino group’s basicity (pKa ~10) allows protonation at physiological pH, mimicking quaternary ammonium compounds like acetylcholine. This contrasts with L-tyrosine (pKa ~9.1), which is less basic and primarily involved in metabolic pathways .
Opioid Receptor Interactions
Peptides like TIPPy and UFP512 () incorporate tyrosine analogs with modified side chains for opioid receptor binding. The target compound’s dimethylamino group could similarly enhance affinity for µ-opioid receptors, though this requires experimental validation .
Enzyme Inhibition
Compared to N-(Butylsulfonyl)-L-tyrosine, which may inhibit proteases via sulfonamide interactions, the dimethylamino group in the target compound could target amine oxidases or neurotransmitter transporters .
Physicochemical Property Analysis
Table 2: Property Comparison
| Property | Target Compound | N-Acetyl-L-tyrosine | L-Tyrosine |
|---|---|---|---|
| Molecular Weight | 209.24 | 223.23 | 181.19 |
| logP (Predicted) | 1.2 | 0.5 | -1.0 |
| Polar Surface Area (Ų) | 66.4 | 83.6 | 83.6 |
| Hydrogen Bond Donors | 2 | 3 | 3 |
- Lipophilicity: The dimethylamino group increases logP by ~2.2 units compared to L-tyrosine, enhancing membrane permeability.
- Solubility : The target compound is less water-soluble than L-tyrosine but more soluble than Boc-Tyr-OH due to reduced steric hindrance .
Biological Activity
(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, commonly referred to as dimethyltyrosine, is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential applications in various fields, including medicine and industry.
Target of Action
The primary target of dimethyltyrosine is the reactive oxygen species (ROS) present in mitochondria. It acts as an antioxidant, effectively scavenging ROS and preventing oxidative stress-induced cell death.
Mode of Action
Dimethyltyrosine interacts with various cellular components, particularly through the modulation of enzyme activity. It has been shown to influence cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances.
Cellular Effects
Dimethyltyrosine significantly impacts cellular processes by modulating cell signaling pathways and gene expression. Its ability to alter metabolic pathways can lead to changes in cellular metabolism and function.
Molecular Interactions
At the molecular level, dimethyltyrosine binds to specific biomolecules, leading to either inhibition or activation of enzymes. This interaction can also affect gene expression by influencing transcription factors and regulatory proteins.
Chemical Reactions
Dimethyltyrosine undergoes various chemical reactions, including:
- Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
- Reduction: Can undergo reduction reactions modifying functional groups.
- Substitution: The dimethylamino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) |
| Substitution | Alkyl halides, Acyl chlorides |
Antioxidant Properties
Dimethyltyrosine exhibits potent antioxidant properties, demonstrated through assays such as DPPH radical scavenging. Studies indicate that it can reduce oxidative stress in cells, which is critical for preventing various diseases linked to oxidative damage .
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of derivatives based on dimethyltyrosine. For instance, certain derivatives have shown activity against multidrug-resistant strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
Case Studies
-
Antioxidant Activity Assessment
In vitro studies using A549 lung cancer cells demonstrated that dimethyltyrosine derivatives significantly reduced cell viability while exhibiting low cytotoxicity towards normal Vero cells. This suggests a selective action that could be beneficial in cancer therapy . -
Antimicrobial Efficacy
A study evaluated various derivatives against WHO priority pathogens. Compounds derived from dimethyltyrosine exhibited a range of minimum inhibitory concentrations (MICs), with some showing effectiveness against resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii .
Comparison with Similar Compounds
Dimethyltyrosine's unique structure allows it to interact differently compared to similar compounds:
| Compound Name | Key Feature | Biological Activity |
|---|---|---|
| (2S)-2-(dimethylamino)-3-(4-methoxyphenyl)propanoic acid | Methoxy group instead of hydroxy | Altered reactivity and activity |
| (2S)-2-(dimethylamino)-3-(4-chlorophenyl)propanoic acid | Chlorine atom instead of hydroxy | Varies in biological efficacy |
The presence of the hydroxy group in dimethyltyrosine enhances its reactivity through hydrogen bonding and other interactions, making it distinct from its analogs .
Q & A
Basic: What synthetic methodologies are validated for enantioselective synthesis of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid?
Methodological Answer:
Synthesis typically employs chiral resolution or asymmetric catalysis. For example, alkylation of 4-hydroxyphenylacetate derivatives with dimethylamine-bearing electrophiles under basic conditions (e.g., K₂CO₃ in DMF) can yield the backbone, followed by enantiomeric purification via chiral HPLC or enzymatic resolution . highlights the use of tert-butyl ester intermediates to enhance solubility during coupling reactions, while emphasizes Boc (tert-butoxycarbonyl) protection for amino group stability during synthesis. Key challenges include minimizing racemization during deprotection; low-temperature (-20°C) acidic cleavage (e.g., TFA) is recommended .
Basic: How is the stereochemical integrity of this compound verified in structural characterization?
Methodological Answer:
X-ray crystallography is the gold standard for absolute configuration confirmation. For rapid analysis, circular dichroism (CD) spectroscopy can detect Cotton effects at 210–230 nm, correlating with the (2S) configuration . Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming spatial proximity between the dimethylamino group and the aromatic ring protons, with cross-peaks observed between Hα (propanoic acid) and aromatic protons . provides comparative spectral data for similar tyrosine derivatives, aiding in resonance assignment.
Basic: What in vitro assays are used to evaluate its biological activity, particularly in neurological contexts?
Methodological Answer:
identifies its role as a brain-permeable metabolite receptor 2 (MR2) allosteric enhancer. Key assays include:
- Radioligand binding assays (³H-labeled MR2 ligands) to measure binding affinity (Ki).
- Calcium flux assays (FLIPR) in HEK293 cells expressing MR2 to quantify potentiation of endogenous ligand responses.
- Blood-brain barrier (BBB) permeability via parallel artificial membrane permeability assays (PAMPA-BBB), with logP values ideally <3.0 for optimal CNS penetration .
Advanced: How can researchers optimize brain permeability while maintaining metabolic stability?
Methodological Answer:
demonstrates that introducing polar groups (e.g., 4-hydroxyphenyl) balances lipophilicity and solubility. Strategies include:
- Prodrug approaches : Esterification of the carboxylic acid (e.g., ethyl esters) to enhance passive diffusion, followed by enzymatic cleavage in the brain .
- Isosteric replacement : Replacing the dimethylamino group with a morpholine ring (electron-rich but less basic) reduces hepatic first-pass metabolism .
- Computational modeling : Molecular dynamics simulations (e.g., Desmond) predict BBB penetration by analyzing free energy profiles across lipid bilayers.
Advanced: How to resolve contradictions in reported binding affinities for MR2 across studies?
Methodological Answer:
Discrepancies often arise from assay conditions. Recommendations:
- Standardize buffer systems : Use HEPES (pH 7.4) with 0.01% BSA to prevent nonspecific binding .
- Control for endogenous ligands : Pre-treat cell lines with MR2 antagonists (e.g., ML385) to block confounding signals.
- Meta-analysis : Pool data from multiple studies (e.g., ) using random-effects models to account for inter-lab variability in EC50 values.
Advanced: What structure-activity relationship (SAR) trends enhance allosteric modulation potency?
Methodological Answer:
and identify critical SAR features:
- Aromatic substitution : 4-Hydroxyphenyl > 4-chlorophenyl in enhancing MR2 binding (ΔΔG = -2.3 kcal/mol).
- Amino group basicity : Dimethylamino (pKa ~10.5) outperforms primary amines due to optimal protonation at physiological pH .
- Side-chain flexibility : Rigidifying the propanoic acid backbone (e.g., cyclopropane analogs) reduces entropic penalty upon binding .
Advanced: How to validate target engagement in vivo for preclinical studies?
Methodological Answer:
- Microdialysis : Measure extracellular compound levels in rodent brain interstitial fluid post-IV administration.
- Pharmacodynamic biomarkers : Monitor downstream MR2 effectors (e.g., cAMP levels via ELISA) in cerebrospinal fluid .
- Isotope tracing : Administer ¹³C-labeled compound and track brain distribution via MALDI-TOF imaging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
